molecular formula C21H27NO3S B2428066 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034586-37-1

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2428066
CAS RN: 2034586-37-1
M. Wt: 373.51
InChI Key: XHMUTPWCVXUWIZ-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of compounds similar to N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide have been explored in various studies. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide through a reaction involving 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide has been reported. The crystal structure of the compound was determined using single crystal X-ray diffraction studies, highlighting the significance of crystal and molecular structure analysis in understanding compound stability and interactions (Prabhuswamy et al., 2016).

Pharmacological Potential

Another study focused on the synthesis and preclinical evaluation of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, highlighting their antidepressant activity. The compounds were synthesized through ring closure reactions and evaluated for their antidepressant and neurotoxicity screening, demonstrating the potential pharmacological applications of thiophene-based compounds (Mathew et al., 2014).

Material Science Applications

The development of materials with specific electronic and optical properties is another area of research. For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions has been explored. The study focused on their electronic and nonlinear optical properties, highlighting the importance of such compounds in the development of materials with desired electronic characteristics (Ahmad et al., 2021).

Antibacterial and Antifungal Applications

Compounds containing thiophene have also been investigated for their antimicrobial properties. A study on the synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their antimicrobial activity demonstrated the potential use of such compounds in developing new antibacterial and antifungal agents (Sowmya et al., 2018).

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S/c23-13-9-17(19-7-4-16-26-19)8-12-22-20(24)21(10-14-25-15-11-21)18-5-2-1-3-6-18/h1-7,16-17,23H,8-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMUTPWCVXUWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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